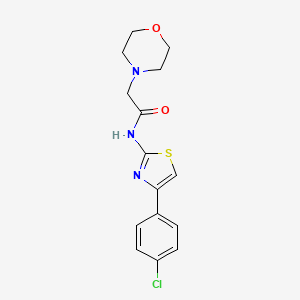
2,2-Dimethylchroman-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylchroman-4-carbaldehyde is a chemical compound belonging to the chroman family, characterized by a chroman ring structure with a dimethyl substitution at the 2-position and an aldehyde group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethylchroman-4-carbaldehyde typically involves the condensation of 2,2-dimethylchroman-4-one with appropriate aldehyde precursors. One common method is the Claisen-Schmidt condensation, where 2,2-dimethylchroman-4-one reacts with aromatic aldehydes in the presence of a base such as potassium hydroxide in ethanol . Microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The use of microwave-assisted synthesis and other advanced techniques can significantly reduce reaction times and improve overall efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dimethylchroman-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated chroman derivatives.
Applications De Recherche Scientifique
2,2-Dimethylchroman-4-carbaldehyde has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,2-dimethylchroman-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes and inhibit key enzymes involved in fungal metabolism . In medicinal applications, it may exert its effects through antioxidant pathways, scavenging free radicals and reducing oxidative stress .
Comparaison Avec Des Composés Similaires
Chroman-4-one: Lacks the dimethyl substitution and aldehyde group but shares the chroman ring structure.
2,2-Dimethylchroman-4-one: Similar structure but without the aldehyde group.
Chroman-4-carbaldehyde: Similar structure but without the dimethyl substitution.
Uniqueness: 2,2-Dimethylchroman-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities.
Propriétés
Numéro CAS |
93193-94-3 |
|---|---|
Formule moléculaire |
C12H14O2 |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
2,2-dimethyl-3,4-dihydrochromene-4-carbaldehyde |
InChI |
InChI=1S/C12H14O2/c1-12(2)7-9(8-13)10-5-3-4-6-11(10)14-12/h3-6,8-9H,7H2,1-2H3 |
Clé InChI |
DWJFKQLDRJLDNR-UHFFFAOYSA-N |
SMILES |
CC1(CC(C2=CC=CC=C2O1)C=O)C |
SMILES canonique |
CC1(CC(C2=CC=CC=C2O1)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















